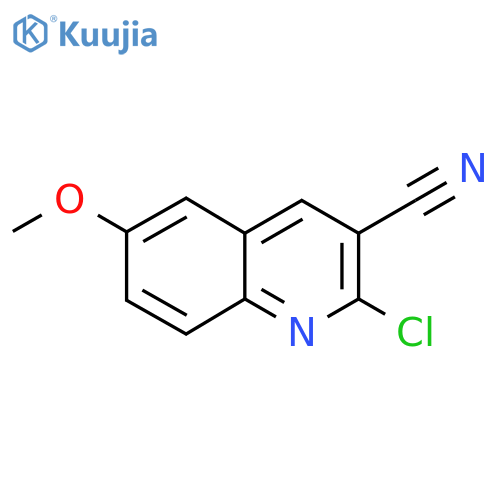

Cas no 101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile)

101617-91-8 structure

商品名:2-Chloro-6-methoxyquinoline-3-carbonitrile

2-Chloro-6-methoxyquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Quinolinecarbonitrile,2-chloro-6-methoxy-

- 2-CHLORO-6-METHOXYQUINOLINE-3-CARBONITRILE

- 2-chloro-3-cyano-6-methoxyquinoline

- 2-chloro-6-methoxy-3-quinolinecarbonitrile

- 3-Quinolinecarbonitrile,2-chloro-6-methoxy

- 6-methoxy-2-chloro-3-cyanoquinoline

- AKOS BB-7576

- FT-0726309

- AB12692

- F84155

- HMS3362B18

- BEA61791

- DTXSID80357721

- EN300-141640

- SCHEMBL1289560

- 2-Chloro-6-methoxy-quinoline-3-carbonitrile

- Oprea1_650306

- CHEMBL1349554

- MFCD02740422

- Oprea1_231687

- 2-chloranyl-6-methoxy-quinoline-3-carbonitrile

- HMS1620L19

- CS-0439761

- HMS2638D17

- MLS000693020

- 2-chloro-6-methoxyquinoline-3-carbonitrile, AldrichCPR

- SMR000285896

- BDBM63387

- cid_865612

- AKOS000589750

- AMFXVCDHDIEGIM-UHFFFAOYSA-N

- 101617-91-8

- DB-058621

- 3-Quinolinecarbonitrile, 2-chloro-6-methoxy-

- 2-Chloro-6-methoxyquinoline-3-carbonitrile

-

- MDL: MFCD02740422

- インチ: 1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3

- InChIKey: AMFXVCDHDIEGIM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=C2C=C(C=CC2=N1)OC

計算された属性

- せいみつぶんしりょう: 218.02500

- どういたいしつりょう: 218.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.36

- ふってん: 396.5°Cat760mmHg

- フラッシュポイント: 193.6°C

- 屈折率: 1.64

- PSA: 45.91000

- LogP: 2.76848

2-Chloro-6-methoxyquinoline-3-carbonitrile セキュリティ情報

2-Chloro-6-methoxyquinoline-3-carbonitrile 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-methoxyquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C371893-5mg |

2-Chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 5mg |

$ 65.00 | 2022-04-01 | ||

| abcr | AB213186-5g |

2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |

101617-91-8 | 95% | 5g |

€722.40 | 2025-02-27 | |

| abcr | AB213186-250 mg |

2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |

101617-91-8 | 95% | 250mg |

€135.50 | 2023-05-06 | |

| abcr | AB213186-250mg |

2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |

101617-91-8 | 95% | 250mg |

€131.10 | 2025-02-27 | |

| OTAVAchemicals | 1049561-100MG |

2-chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 95% | 100MG |

$79 | 2023-07-05 | |

| Enamine | EN300-141640-10000mg |

2-chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 95.0% | 10000mg |

$665.0 | 2023-09-30 | |

| Enamine | EN300-141640-100mg |

2-chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 95.0% | 100mg |

$50.0 | 2023-09-30 | |

| Enamine | EN300-141640-500mg |

2-chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 95.0% | 500mg |

$113.0 | 2023-09-30 | |

| Enamine | EN300-141640-1000mg |

2-chloro-6-methoxyquinoline-3-carbonitrile |

101617-91-8 | 95.0% | 1000mg |

$145.0 | 2023-09-30 | |

| 1PlusChem | 1P0005G1-2.5g |

3-Quinolinecarbonitrile, 2-chloro-6-methoxy- |

101617-91-8 | 95% | 2.5g |

$315.00 | 2023-12-27 |

2-Chloro-6-methoxyquinoline-3-carbonitrile 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile) 関連製品

- 74133-20-3(4-methoxypyridine-3-carbonitrile)

- 10371-86-5(9-methoxyellipticine)

- 23084-36-8(5-Methoxy-1H-indole-3-carbonitrile)

- 2305-70-6(4-Hydroxyquinoline-3-carbonitrile)

- 197512-21-3(5-Hydroxy-1H-indole-3-carbonitrile)

- 13669-61-9(4-Hydroxy-6-methoxyquinoline-3-carbonitrile)

- 145692-57-5(6-Methoxy-1H-indole-3-carbonitrile)

- 263545-00-2(Benzo[h]quinoline-4-carbonitrile,6-methoxy-)

- 214476-07-0(3-Cyano-7-ethoxy-4-hydroxyquinoline)

- 298204-74-7(5-Methoxynicotinonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101617-91-8)2-Chloro-6-methoxyquinoline-3-carbonitrile

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):164.0/428.0/663.0